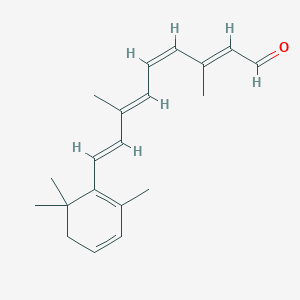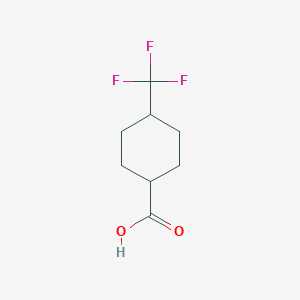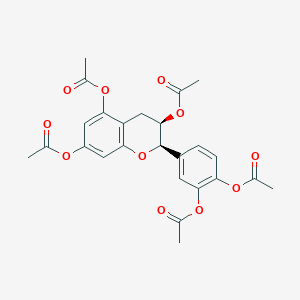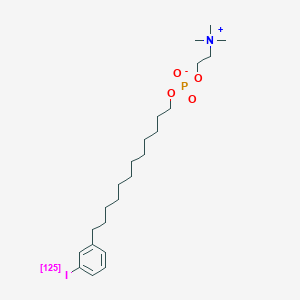
12-(m-Iodophenyl)dodecyl phosphocholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-(m-Iodophenyl)dodecyl phosphocholine (Iod-12) is a synthetic phospholipid that has been widely used in scientific research. It is a lipid molecule that contains a hydrophobic tail and a hydrophilic head, making it an ideal component for cell membranes. Iod-12 has been used in various research fields, including cancer research, drug delivery systems, and membrane protein studies.
Mecanismo De Acción
12-(m-Iodophenyl)dodecyl phosphocholine works by disrupting the structure of cell membranes. The hydrophobic tail of 12-(m-Iodophenyl)dodecyl phosphocholine interacts with the hydrophobic region of the membrane, while the hydrophilic head interacts with the hydrophilic region of the membrane. This disrupts the integrity of the membrane, leading to cell death.
Efectos Bioquímicos Y Fisiológicos
12-(m-Iodophenyl)dodecyl phosphocholine has been shown to have both biochemical and physiological effects. Biochemically, 12-(m-Iodophenyl)dodecyl phosphocholine has been shown to inhibit the activity of phospholipase A2, an enzyme that plays a crucial role in the inflammatory response. Physiologically, 12-(m-Iodophenyl)dodecyl phosphocholine has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria, and increase the permeability of cell membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 12-(m-Iodophenyl)dodecyl phosphocholine in lab experiments is its ability to disrupt cell membranes. This makes it a useful tool for studying the structure and function of membrane proteins. However, one of the limitations of using 12-(m-Iodophenyl)dodecyl phosphocholine is its toxicity. It can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 12-(m-Iodophenyl)dodecyl phosphocholine. One area of research is the development of new drug delivery systems using 12-(m-Iodophenyl)dodecyl phosphocholine. Another area of research is the study of the interactions between 12-(m-Iodophenyl)dodecyl phosphocholine and membrane proteins. Additionally, research can be done to optimize the synthesis method of 12-(m-Iodophenyl)dodecyl phosphocholine to increase its yield and purity.
Conclusion
In conclusion, 12-(m-Iodophenyl)dodecyl phosphocholine is a synthetic phospholipid that has been widely used in scientific research. It has been shown to have various applications in cancer research, drug delivery systems, and membrane protein studies. It works by disrupting the structure of cell membranes, leading to cell death. While it has advantages in lab experiments, its toxicity can limit its use in certain experiments. There are several future directions for research on 12-(m-Iodophenyl)dodecyl phosphocholine, including the development of new drug delivery systems and the study of its interactions with membrane proteins.
Métodos De Síntesis
12-(m-Iodophenyl)dodecyl phosphocholine is synthesized by reacting 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) with iodine and N-iodosuccinimide (NIS) in the presence of a catalyst. The reaction produces 12-(m-Iodophenyl)dodecyl phosphocholine with a yield of around 60%. The purity of 12-(m-Iodophenyl)dodecyl phosphocholine can be increased by using column chromatography.
Aplicaciones Científicas De Investigación
12-(m-Iodophenyl)dodecyl phosphocholine has been used in various scientific research applications. One of the main applications is in cancer research. 12-(m-Iodophenyl)dodecyl phosphocholine has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It has also been used as a tool for studying the structure and function of membrane proteins, which play a crucial role in various cellular processes.
Propiedades
Número CAS |
144796-42-9 |
|---|---|
Nombre del producto |
12-(m-Iodophenyl)dodecyl phosphocholine |
Fórmula molecular |
C23H42INO4P+ |
Peso molecular |
551.5 g/mol |
Nombre IUPAC |
12-(3-(125I)iodanylphenyl)dodecyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C23H41INO4P/c1-25(2,3)18-20-29-30(26,27)28-19-13-11-9-7-5-4-6-8-10-12-15-22-16-14-17-23(24)21-22/h14,16-17,21H,4-13,15,18-20H2,1-3H3/i24-2 |
Clave InChI |
VOFGDAZEYNICAF-UHFFFAOYSA-O |
SMILES isomérico |
C[N+](C)(C)CCOP(=O)([O-])OCCCCCCCCCCCCC1=CC(=CC=C1)[125I] |
SMILES |
C[N+](C)(C)CCOP(=O)([O-])OCCCCCCCCCCCCC1=CC(=CC=C1)I |
SMILES canónico |
C[N+](C)(C)CCOP(=O)([O-])OCCCCCCCCCCCCC1=CC(=CC=C1)I |
Sinónimos |
12-(3-iodophenyl)dodecyl phosphocholine 12-(m-iodophenyl)dodecyl phosphocholine NM 324 NM-324 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one](/img/structure/B122255.png)
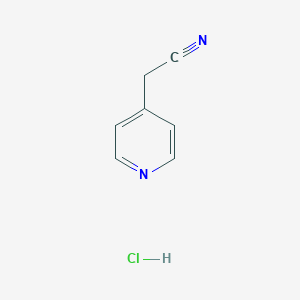
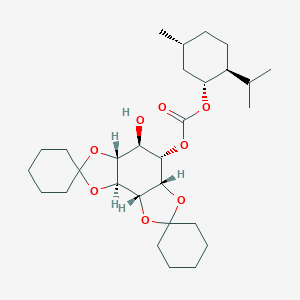

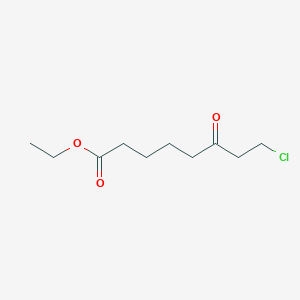


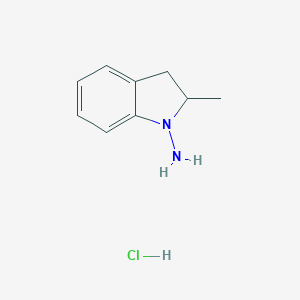
![3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B122279.png)

